![molecular formula C19H16N6OS B2368607 N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-93-8](/img/structure/B2368607.png)
N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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Overview
Description
“N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a compound that features a [1,2,4]triazolo[4,3-b]pyridazine core . This core is part of a novel class of compounds that originated from a structure-based virtual screening made on IDO1 active site . The compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is characterized by a [1,2,4]triazolo[4,3-b]pyridazine core . This core is isoelectronic with that of purines, and depending on the choice of substituents, it can also act as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications
Anticancer Activity
Triazole derivatives, including the compound , have shown potential as anticancer agents . Their ability to interact with various enzymes and receptors in biological systems makes them versatile in their biological activities .
Antimicrobial Activity
These compounds have also been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Their safety profile and excellent therapeutic index make them a promising class of antimicrobials .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine and its derivatives, which include the compound , have demonstrated analgesic and anti-inflammatory activities . This makes them potentially useful in the treatment of conditions involving pain and inflammation .
Antioxidant Activity
These compounds have also shown antioxidant potential . Antioxidants are crucial in protecting the body from damage by free radicals, which are often implicated in chronic diseases .
Antiviral Activity
Triazole derivatives have demonstrated antiviral potential . This suggests that they could be used in the development of new antiviral drugs .
Enzyme Inhibition
Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This enzyme inhibition activity has potential applications in the treatment of various diseases .
Future Directions
properties
IUPAC Name |
N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17(21-11-14-5-2-1-3-6-14)13-27-18-9-8-16-22-23-19(25(16)24-18)15-7-4-10-20-12-15/h1-10,12H,11,13H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWAHLVEQYUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
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